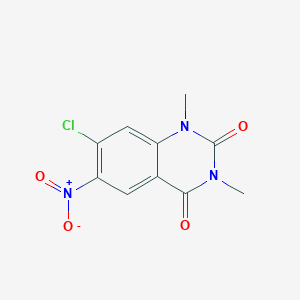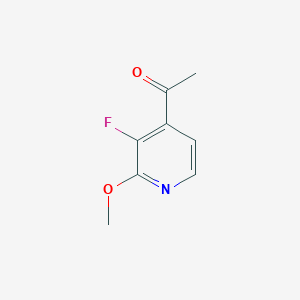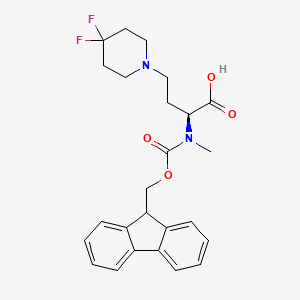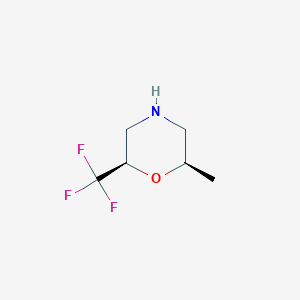
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and trifluoromethylating agents.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to handle the exothermic nature of trifluoromethylation reactions.
Enantioselective Synthesis: Employing asymmetric synthesis techniques to directly produce the desired enantiomer, thereby reducing the need for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: N-substituted morpholines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes and bind to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-2-methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2R,6R)-2-trifluoromethylmorpholine: Lacks the methyl group, which can affect its reactivity and binding affinity.
(2R,6R)-2-methyl-6-(difluoromethyl)morpholine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and metabolic stability.
Uniqueness
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10F3NO |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
BPVZRPRBZRIGRK-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@@H](O1)C(F)(F)F |
Kanonische SMILES |
CC1CNCC(O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



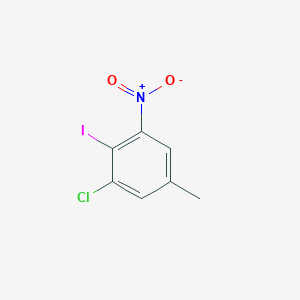
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)


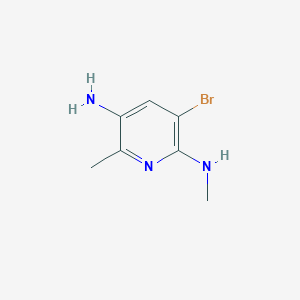
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
